molecular formula C28H37ClN2O8 B1676226 Maytansinol CAS No. 57103-68-1

Maytansinol

Cat. No. B1676226
CAS RN: 57103-68-1
M. Wt: 565.1 g/mol
InChI Key: QWPXBEHQFHACTK-RZKXNLMUSA-N
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Description

Maytansinol, also known as Ansamitocin P-0, is a derivative of Maytansine . It is a cytotoxic agent that inhibits the assembly of microtubules by binding to tubulin at the rhizoxin binding site . It is a macrolide of the ansamycin type and can be isolated from plants of the genus Maytenus .


Synthesis Analysis

Maytansinol is a valuable precursor for the preparation of maytansine derivatives (known as maytansinoids) . The synthetic pathways allow a variety of large substituents to be placed on maytansinol .


Molecular Structure Analysis

The chemical formula of Maytansinol is C28H37ClN2O8 . Its exact mass is 564.22 and its molecular weight is 565.060 .


Chemical Reactions Analysis

Maytansinol acylation reaction has been explored, resulting in a series of derivatives with novel modifications of the maytansine scaffold .


Physical And Chemical Properties Analysis

Maytansinol has a molar mass of 692.20 g/mol . It is a solid substance .

Scientific Research Applications

Semisynthetic Maytansine Analogues for Targeted Cancer Treatment

Maytansine showed potential as an anticancer agent but was hampered by systemic toxicity. Researchers have developed semisynthetic maytansinoids, which are more potent than maytansine and are used in targeted delivery approaches for selective cancer cell destruction. These maytansinoids, when conjugated with monoclonal antibodies, demonstrate specific killing of targeted cells and remarkable antitumor activity (Widdison et al., 2006).

Probing Microtubule Dynamics

Maytansinoids are known as effective tubulin binders with cytotoxic activity. Their application as cytotoxins and chemical probes for studying tubulin dynamics was explored through the synthesis of long-chain derivatives and maytansinoid conjugates. These derivatives maintain high activity and offer insights into designing new maytansine-based probes (Boiarska et al., 2022).

Microtubule Dynamics Suppression in Cancer Therapy

Maytansine, targeting microtubules, causes mitotic arrest and kills tumor cells effectively. Its derivatives, developed for enhanced tumor specificity, show significant potential in early clinical trials. These derivatives strongly suppress microtubule dynamics, suggesting their potent role as microtubule poisons in cancer therapy (Lopus et al., 2010).

Developing New Tubulin Binders

Exploration of maytansinol acylation reactions led to new derivatives with novel modifications on the maytansine scaffold. These molecules were characterized and showed potential as tubulin binders, highlighting the relevance of the maytansinoid scaffold in targeted cancer therapy (Marzullo et al., 2021).

Combination with Radiation in Cancer Treatment

Studies on maytansinol in combination with radiation showed that it enhances the effect of radiation, both in Drosophila and human cancer cells. The combinatorial effect of maytansinol and radiation was found to be additive, suggesting a potential avenue for combination therapy in cancer treatment (Edwards et al., 2011).

Novel Delivery Systems

Research has focused on novel delivery systems for maytansinoids to reduce toxicity and improve efficacyin cancer treatment. For instance, zein nanoparticles were used as a nontoxic delivery system for maytansine in treating non-small cell lung cancer. This approach enhanced cellular uptake and showed significant antitumor activity, highlighting the potential of using nanoparticles for targeted maytansine delivery (Yu et al., 2019).

Mitotic Arrest Induction

Maytansinoids, by targeting microtubules, induce mitotic arrest in cancer cells. This mechanism was observed in studies using antibody-maytansinoid conjugates on breast tumor cells, which resulted in potent antimitotic effects and suppression of microtubule dynamic instability (Oroudjev et al., 2010).

Advanced Nanoparticle Assemblies

A strategy combining covalent drug conjugation with sequential nanoparticle assembly was applied to deliver maytansine. This approach significantly reduced drug toxicity and increased therapeutic efficacy in tumor models, suggesting a new generation of nanotherapeutics for cancer treatment (Xie et al., 2019).

Biosynthesis and Gene Clusters

The biosynthetic gene clusters of maytansinoids in Actinosynnema pretiosum were studied to understand their formation at a biochemical and genetic level. This research is crucial for future genetic engineering and structure modification of maytansinoids (Yu et al., 2002).

Role of C3 Ester Side Chain

The C3 ester side chain in maytansinoids was identified as crucial for their antitumor activity. Structural analysis revealed how chirality at this position affects anticancer activity, providing insights for discovering new maytansine-site inhibitors (Li et al., 2021).

Safety And Hazards

Maytansinol is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Future directions could include the attachment of specific fluorophores or chelators that could potentially serve as probes to study microtubule dynamics in vitro . Maytansinoid-based bivalent compounds could also be designed to recruit specific proteins of interest .

properties

IUPAC Name

(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-6,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaene-8,23-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37ClN2O8/c1-15-8-7-9-22(37-6)28(35)14-20(38-26(34)30-28)16(2)25-27(3,39-25)21(32)13-23(33)31(4)18-11-17(10-15)12-19(36-5)24(18)29/h7-9,11-12,16,20-22,25,32,35H,10,13-14H2,1-6H3,(H,30,34)/b9-7+,15-8+/t16-,20+,21+,22-,25+,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPXBEHQFHACTK-RZKXNLMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)O)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)O)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zwj9A2AJ2U

CAS RN

57103-68-1
Record name Maytansinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057103681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maytansine, O3-de(2-(acetylmethylamino)-1-oxopropyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAYTANSINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWJ9A2AJ2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
380
Citations
M Kitamura, M Isobe, Y Ichikawa… - Journal of the American …, 1984 - ACS Publications
Chiral maytansinol (1) was synthesized stereoselectively from D-mannose. Asymmetric centers of 1 were induced intramolecularly from an asymmetric carbon corresponding to C-7 via …
Number of citations: 107 pubs.acs.org
M Isobe, M Kitamura, T Goto - Journal of the American Chemical …, 1982 - ACS Publications
… 2 Recent stereochemical advances in the macrocyclic natural product syntheses3 prompted us to describe our new stereocontrolled total synthesis of racemic maytansinol (2). Our goal …
Number of citations: 72 pubs.acs.org
P Marzullo, Z Boiarska, H Pérez‐Peña… - … A European Journal, 2022 - Wiley Online Library
… us to study the formation of maytansinol derivatives induced by different reaction conditions … maytansinol acylation reaction. Apart from the formation of esters at C3 position, maytansinol …
AI Meyers, PJ Reider, AL Campbell - Journal of the American …, 1980 - ACS Publications
… We report herein the total synthesis of (±)-maytansinol la which … The completion of this synthetic goal leading to(±)-maytansinol now allows us to pursue the asymmetric synthesis18 of …
Number of citations: 52 pubs.acs.org
P Marzullo - 2022 - air.unimi.it
The development of new drugs has long been inspired by Nature as the main source of the biologically active compounds. This practice has motivated total synthesis and diversity-…
Number of citations: 3 air.unimi.it
M Bénéchie, F Khuong-Huu - The Journal of Organic Chemistry, 1996 - ACS Publications
A total synthesis of maytansinol (1) was achieved, in a convergent way, using (3S,6S,7S)-aldehyde 4 and (S)-p-tolyl sulfoxide 3 as fragments. When the anion of 3 was condensed with …
Number of citations: 31 pubs.acs.org
A Kawai, H AKIMOTO, Y KOZAI, K OOTSU… - Chemical and …, 1984 - jstage.jst.go.jp
… Method C—Maytansinol 3-phenylcarbamate (29) was synthesized by the reaction of 3 with phenylisocyanate in the presence of zinc chloride. Maytansinol (3) and isocyanates did not …
Number of citations: 43 www.jstage.jst.go.jp
A Edwards, M Gladstone, P Yoon… - Disease models & …, 2011 - journals.biologists.com
… microtubule depolymerizing agent, maytansinol isobutyrate (NSC292222; maytansinol), in … maytansinol is p53 dependent in Drosophila cells and human cancer cells, that maytansinol …
Number of citations: 41 journals.biologists.com
S Zafar, M Armaghan, K Khan, N Hassan… - Biomedicine & …, 2023 - Elsevier
… research revealed that acylation of maytansinol is vital for the … maytansinol can undergo chemical modification to produce L-DM1-SMe and D-DM1-SMe derivatives when maytansinol is …
Number of citations: 2 www.sciencedirect.com
Z Boiarska, H Pérez‐Peña, AC Abel… - … A European Journal, 2023 - Wiley Online Library
… maytansinol moiety in a bivalent compound could favor binding of the nucleotide portion through an entropic effect. The maytansinol … to prepare long-chain maytansinol derivatives and …

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